Msh, 2-(3,5-diiodo-tyr)alpha-
Description
Structure
2D Structure
Properties
CAS No. |
73391-89-6 |
|---|---|
Molecular Formula |
C77H107I2N21O19S |
Molecular Weight |
1916.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H107I2N21O19S/c1-40(2)63(65(81)108)99-75(118)60-20-13-26-100(60)76(119)53(18-10-11-24-80)90-61(104)36-87-66(109)56(32-44-34-86-49-17-9-8-16-46(44)49)96-67(110)50(19-12-25-85-77(82)83)91-70(113)54(30-42-14-6-5-7-15-42)94-72(115)57(33-45-35-84-39-88-45)97-68(111)51(21-22-62(105)106)92-69(112)52(23-27-120-4)93-74(117)59(38-102)98-71(114)55(95-73(116)58(37-101)89-41(3)103)31-43-28-47(78)64(107)48(79)29-43/h5-9,14-17,28-29,34-35,39-40,50-60,63,86,101-102,107H,10-13,18-27,30-33,36-38,80H2,1-4H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,103)(H,90,104)(H,91,113)(H,92,112)(H,93,117)(H,94,115)(H,95,116)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,105,106)(H4,82,83,85)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-/m0/s1 |
InChI Key |
XBBCRGKCBASHQG-WVPSHMGMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC(=C(C(=C6)I)O)I)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC(=C(C(=C6)I)O)I)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
Alpha Melanocyte Stimulating Hormone α Msh and Its Modified Analogues: Foundational Research Context
Endogenous Melanocortins and the Proopiomelanocortin (POMC) System
Endogenous melanocortins, including α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropic hormone (ACTH), are a family of peptide hormones derived from a common precursor protein called proopiomelanocortin (POMC). mdpi.com The POMC gene is expressed in various tissues, including the pituitary gland, the hypothalamus, and the skin. acs.orgnih.gov The processing of the POMC prohormone is tissue-specific, accomplished by prohormone convertases that cleave the precursor at specific sites, leading to the production of different sets of peptides in different cell types. acs.orgnih.gov This differential processing allows for a single gene to control a multitude of physiological functions. acs.org For instance, in the pituitary, POMC is primarily processed to ACTH, while in the hypothalamus and skin, α-MSH is a major product. nih.govsnmjournals.org
The melanocortin peptides are characterized by a conserved amino acid sequence, His-Phe-Arg-Trp, which is a crucial pharmacophore for their biological activity. acs.org These peptides exert their effects by binding to and activating a family of melanocortin receptors. acs.org The melanocortin system is further regulated by endogenous antagonists, such as the agouti signaling protein (ASIP) and the agouti-related protein (AGRP), which compete with melanocortins for receptor binding. acs.org
Overview of Melanocortin Receptors (MCRs) and their Subtypes (MC1R, MC3R, MC4R, MC5R)
The biological actions of melanocortins are mediated by a family of five G protein-coupled receptors (GPCRs), designated as MC1R through MC5R. acs.orgnih.gov These receptors are all linked to the generation of cyclic AMP (cAMP) via the stimulatory G protein Gs and adenylate cyclase. acs.org Each receptor subtype exhibits a distinct tissue distribution and is associated with specific physiological functions. nih.govoup.com
MC1R: Often referred to as the classical MSH receptor, MC1R is primarily expressed on melanocytes and plays a central role in regulating skin and hair pigmentation. acs.orgnih.gov Activation of MC1R by α-MSH stimulates the production of the dark pigment eumelanin (B1172464). uvic.ca It is also involved in modulating inflammatory responses. nih.gov
MC3R: This receptor is found in the brain, particularly in the hypothalamus, as well as in some peripheral tissues like the gut and placenta. uu.nl MC3R is implicated in the regulation of energy homeostasis, and its activation can influence food intake and energy expenditure. oup.comconicet.gov.ar
MC4R: Predominantly expressed in the central nervous system, MC4R is a key regulator of appetite, energy balance, and sexual behavior. nih.govnih.govconicet.gov.ar Its critical role in energy homeostasis is highlighted by the fact that mutations in the MC4R gene are the most common cause of monogenic obesity in humans. oup.com
MC5R: MC5R is widely distributed throughout the body and is involved in the regulation of exocrine gland function, including the production of sebum. nih.govoup.com
The different melanocortin peptides exhibit varying affinities for these receptor subtypes, which contributes to the specificity of their biological effects. conicet.gov.ar
Rationale for α-MSH Peptide Analog Design in Academic Research
The native α-MSH peptide has a relatively short biological half-life, which limits its therapeutic potential. nih.gov This has driven the development of synthetic α-MSH analogues with improved stability and, in many cases, enhanced potency and receptor selectivity. uvic.casigmaaldrich.com The primary goals of designing α-MSH analogues in academic research include:
Probing Structure-Activity Relationships: By systematically modifying the amino acid sequence of α-MSH, researchers can identify which residues are critical for receptor binding and activation. This provides valuable insights into the molecular interactions between the peptide and its receptors.
Enhancing Potency and Stability: Modifications such as substituting natural amino acids with non-natural ones or creating cyclic versions of the peptide can lead to analogues with significantly increased potency and resistance to enzymatic degradation. uvic.ca
Improving Receptor Selectivity: Developing analogues that preferentially bind to a specific melanocortin receptor subtype is a major objective. uu.nl Receptor-selective analogues are powerful tools for dissecting the specific physiological roles of each MCR and can lead to more targeted therapeutic agents with fewer side effects.
Developing Therapeutic Agents: The diverse physiological roles of the melanocortin system make it an attractive target for the treatment of various conditions, including obesity, sexual dysfunction, inflammatory disorders, and certain types of cancer like melanoma. nih.govuvic.camdpi.com
Creating Research Tools: Radiolabeled α-MSH analogues are widely used in in vitro and in vivo studies to quantify receptor expression levels, determine binding affinities, and visualize the distribution of melanocortin receptors in tissues. sigmaaldrich.com
The synthesis of [2-(3',5'-diiodotyrosine)]-α-MSH falls within this research paradigm, aiming to understand how modifications at the tyrosine-2 position impact the biological activity of the parent hormone. acs.org
Detailed Research Findings on [2-(3',5'-diiodotyrosine)]-α-MSH
The primary investigation into the biological properties of [2-(3',5'-diiodotyrosine)]-α-MSH was conducted by Heward and colleagues in 1980. Their research focused on the synthesis and functional analysis of this and other α-MSH analogues, with a particular interest in how substitutions at the tyrosine-2 and methionine-4 positions would affect activity at melanotropin receptors.
The study utilized two distinct bioassays to evaluate the potency of the synthesized analogues: the in vitro frog skin melanophore dispersing assay and the mouse melanoma adenylate cyclase assay. The frog skin assay measures the ability of the compounds to induce pigment dispersion in normal melanocytes, a classic response mediated by melanotropin receptors. The melanoma adenylate cyclase assay, on the other hand, assesses the activation of the enzyme adenylate cyclase in transformed melanocytes (melanoma cells), which is a key step in the signaling cascade following receptor activation.
The research revealed that [2-(3',5'-diiodotyrosine)]-α-MSH acted as a full agonist in both assay systems, meaning it was capable of eliciting the maximum possible response, similar to the native α-MSH. However, its potency was considerably lower than that of the parent hormone.
In the frog skin assay, [I2-Tyr2]-α-MSH exhibited a relative potency of 0.12 compared to α-MSH (where α-MSH = 1.0). acs.org This indicates that a significantly higher concentration of the diiodinated analogue was required to produce the same effect as α-MSH in this system.
In the mouse melanoma adenylate cyclase assay, the relative potency of [I2-Tyr2]-α-MSH was 0.40 relative to α-MSH. acs.org While still less potent than the native hormone, the diiodinated analogue was comparatively more active in the melanoma cell system than in the frog skin melanophores. This difference in relative potency between the two assay systems suggested potential differences in the structural requirements of the melanotropin receptors in normal versus transformed melanocytes. acs.org
These findings highlight that the introduction of two iodine atoms onto the tyrosine residue at position 2 of α-MSH is well-tolerated in terms of maintaining the agonist nature of the peptide. However, this modification significantly reduces the potency of the molecule. The bulky iodine atoms likely alter the conformation of the peptide or its interaction with the receptor binding pocket, leading to a decreased affinity and/or efficacy.
Below are interactive data tables summarizing the biological activity of [2-(3',5'-diiodotyrosine)]-α-MSH in comparison to the parent α-MSH, based on the data from Heward et al. (1980).
Table 1: Relative Potency in Frog Skin Melanophore Assay
| Compound | Relative Potency (α-MSH = 1.0) |
| α-MSH | 1.0 |
| [I2-Tyr2]-α-MSH | 0.12 |
Data from Heward et al., 1980. acs.org
Table 2: Relative Potency in Mouse Melanoma Adenylate Cyclase Assay
| Compound | Relative Potency (α-MSH = 1.0) |
| α-MSH | 1.0 |
| [I2-Tyr2]-α-MSH | 0.40 |
Data from Heward et al., 1980. acs.org
Synthetic Strategies and Physicochemical Characterization of Msh, 2 3,5 Diiodo Tyr Alpha Analogues
Methodologies for Peptide Synthesis of α-MSH Analogues
The synthesis of α-MSH analogues, including those containing 3,5-diiodotyrosine, primarily relies on well-established peptide synthesis techniques. These methods allow for the precise, stepwise addition of amino acids to build the desired peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Techniques for Modified Peptides
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing α-MSH analogues. plos.org This technique involves anchoring the first amino acid to a solid support (resin) and subsequently adding the remaining amino acids in a stepwise manner. plos.org Each cycle of amino acid addition consists of a deprotection step to remove the temporary protecting group from the N-terminus of the growing peptide chain, followed by a coupling step where the next protected amino acid is activated and linked to the free amino group. plos.org
The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a common strategy in the SPPS of α-MSH analogues. plos.orgsnmjournals.org The Fmoc group, which protects the α-amino group of the amino acid, is base-labile and can be removed under mild conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). plos.org This mild deprotection condition is advantageous as it minimizes the degradation of sensitive amino acid side chains.
Following the assembly of the entire peptide chain on the resin, the peptide is cleaved from the solid support and simultaneously deprotected of its side-chain protecting groups using a strong acid cocktail, often containing trifluoroacetic acid (TFA). frontiersin.org The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain the final, highly pure α-MSH analogue. plos.orgthno.org
Incorporation of Non-Canonical Amino Acids: Specifically, 3,5-Diiodotyrosine
The incorporation of non-canonical amino acids like 3,5-diiodotyrosine into the α-MSH sequence is a key strategy for modifying its properties. nih.gov In the case of Msh, 2-(3,5-diiodo-tyr)alpha-, this specific amino acid is introduced at the second position of the α-MSH sequence.
The synthesis of peptides containing 3,5-diiodotyrosine can be achieved using standard automated peptide synthesis protocols. acs.org The Fmoc-protected version of 3,5-diiodotyrosine is commercially available, facilitating its direct use in SPPS. acs.org It has been observed that the unprotected hydroxyl group of 3,5-diiodotyrosine does not typically lead to side reactions during standard synthesis cycles. acs.org
An alternative approach to introduce iodine into the tyrosine residue involves the post-synthetic modification of the purified peptide. For instance, α-MSH can be iodinated to produce 3,5-diiodotyr2-α-MSH, which can then be isolated using techniques like reverse-phase HPLC. nih.gov This diiodo-derivative can further be used as a precursor for introducing tritium (B154650) labels via catalytic dehalogenation. nih.gov
The synthesis of a dipeptide containing 3,5-diiodotyrosine, specifically N(α)-acetyl-D-alanyl-(4′-amino-3′,5′-diiodo)-L-phenylalanine, has also been reported as a precursor for creating photoaffinity labels for MSH receptors. researchgate.net
Strategies for Enhancing Peptide Stability and Bioavailability (Academic Focus)
A significant challenge in the therapeutic application of peptides is their susceptibility to enzymatic degradation and rapid clearance in vivo. alliedacademies.orgalliedacademies.org Researchers have developed several strategies to enhance the stability and bioavailability of α-MSH analogues.
Chemical Modifications:
Incorporation of Non-Canonical Amino Acids: The introduction of unnatural amino acids, such as D-amino acids or 3,5-diiodotyrosine, can increase resistance to proteases. acs.orgamericanpeptidesociety.org For example, modifying peptides with 3,5-diiodotyrosine at protease-susceptible sites has been shown to retard peptide degradation kinetics in serum. acs.org The substitution of methionine, which is prone to oxidation, with norleucine is another common strategy to improve stability. nih.govnih.gov
Cyclization: Creating a cyclic structure by forming a covalent bond between the N- and C-termini or through side-chain to side-chain linkage significantly enhances stability by reducing conformational flexibility and limiting access for proteases. alliedacademies.orgamericanpeptidesociety.orgresearchgate.net Cyclized α-MSH analogues have been developed to improve both stability and affinity for their receptors. thno.org
N- and C-Terminal Modifications: Capping the ends of the peptide chain, for instance by N-terminal acetylation and C-terminal amidation, can protect against exopeptidases. researchgate.net
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic volume, which can reduce renal clearance and shield it from enzymatic degradation. alliedacademies.orgamericanpeptidesociety.org
Formulation Strategies:
Encapsulation: Encapsulating peptides in delivery systems like liposomes or nanoparticles can protect them from degradation and control their release. alliedacademies.orgalliedacademies.org
Use of Enzyme Inhibitors: Co-administration of protease inhibitors can reduce the enzymatic breakdown of peptides in the gastrointestinal tract. alliedacademies.orgnih.gov
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Following synthesis and purification, rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the α-MSH analogues.
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification
Mass spectrometry is an indispensable tool for the characterization of synthetic peptides. It provides a precise measurement of the molecular weight of the α-MSH analogue, allowing for confirmation that the correct amino acids have been incorporated and that all protecting groups have been removed. snmjournals.orgthno.orgnih.gov
Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. frontiersin.orgacs.org Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide, confirming the correct order of amino acids. This is achieved by fragmenting the peptide in the gas phase and analyzing the masses of the resulting fragment ions. nih.gov
The expected molecular weight of a synthesized α-MSH analogue can be calculated and compared with the experimentally observed mass-to-charge ratio (m/z) to verify the compound's identity. snmjournals.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the proton resonances and to identify protons that are close in space, respectively. This information is then used to calculate a set of distance restraints that define the peptide's conformation. mdpi.com
NMR studies have been crucial in understanding the structure-activity relationships of α-MSH analogues. For example, conformational analysis has revealed that a helical structure in certain regions of the peptide is important for its biological activity. plos.orgnih.gov Changes in the NMR spectrum upon modification, such as the disappearance of certain amide proton resonances, can indicate the involvement of those residues in metal coordination or other structural changes. nih.govpnas.org Solid-state NMR has also been utilized to study the conformation of α-MSH when bound to phospholipid bilayers. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification and the determination of purity of Msh, 2-(3,5-diiodo-tyr)alpha- analogues. nih.gov Given the complexity of peptide synthesis, which can result in a mixture of closely related products, HPLC provides the necessary resolution to isolate the desired compound.
Purification:
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the purification of these peptide analogues. nih.gov In this technique, the crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is then used to elute the compounds. sielc.com By gradually increasing the concentration of the organic solvent, compounds are eluted based on their hydrophobicity. The diiodinated nature of the target compound significantly influences its retention time. The fractions containing the purified peptide are collected, and the solvent is removed, often by lyophilization, to yield the final product.
Purity Determination:
Analytical RP-HPLC is employed to assess the purity of the synthesized analogues. A small amount of the purified product is injected into an HPLC system, and the resulting chromatogram is analyzed. A single, sharp peak indicates a high degree of purity. The purity is often expressed as a percentage of the total peak area. Different chromatographic conditions, such as varying the gradient or the mobile phase composition, may be used to ensure that no impurities are co-eluting with the main peak. For instance, a method for analyzing related iodinated compounds utilized a C18 column with a gradient of acetonitrile and 0.1% aqueous TFA. researchgate.net
The following table summarizes typical HPLC conditions used for the purification and analysis of related iodinated peptides:
| Parameter | Purification | Purity Determination |
| Column | Preparative Reverse-Phase (e.g., C18, 10 µm) | Analytical Reverse-Phase (e.g., C18, 5 µm) researchgate.net |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) sielc.com | Water with 0.1% Trifluoroacetic Acid (TFA) researchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) sielc.com | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) researchgate.net |
| Gradient | Gradual increase of Mobile Phase B | Optimized gradient for separation of impurities |
| Detection | UV Absorbance (e.g., 220 nm, 280 nm) | UV Absorbance (e.g., 214 nm, 280 nm) researchgate.net |
| Flow Rate | Higher (e.g., 10-20 mL/min) | Lower (e.g., 0.5-1.5 mL/min) researchgate.net |
Isotope Labeling Methodologies for Research Applications
Isotope labeling of Msh, 2-(3,5-diiodo-tyr)alpha- analogues is crucial for their use in a variety of research applications, particularly in receptor binding assays, in vivo imaging, and metabolic studies. The introduction of radioactive or stable isotopes allows for sensitive detection and quantification of the peptide.
Radioiodination:
A common strategy for radiolabeling involves the direct iodination of a tyrosine residue within the peptide sequence. However, for analogues that are already diiodinated, this approach is not applicable for introducing a radioactive iodine isotope at that specific position. Instead, precursor molecules are often synthesized. For example, a non-iodinated version of the peptide can be radiolabeled with isotopes like Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I) to produce the desired radiolabeled analogue. nih.gov This direct electrophilic radioiodination of the tyrosine ring is a well-established method.
Another approach involves the use of prosthetic groups. For instance, N-succinimidyl 4-iodobenzoate (B1621894) can be first radioiodinated and then conjugated to a primary amine on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue. nih.gov This method avoids direct exposure of the peptide to potentially harsh oxidizing conditions.
Tritium Labeling:
Tritium (³H) labeling offers an alternative for creating radiolabeled analogues with high specific activity. nih.gov A key method for introducing tritium into the tyrosine residue of Msh analogues is through the catalytic dehalogenation of a diiodinated precursor. nih.gov In this process, the Msh, 2-(3,5-diiodo-tyr)alpha- analogue is treated with tritium gas in the presence of a catalyst, such as palladium on carbon (Pd/C). The iodine atoms are replaced by tritium atoms, yielding the [³H]-labeled peptide. nih.gov This method has been successfully used to produce tritiated α-MSH with high specific radioactivity. nih.gov
Stable Isotope Labeling:
For applications that utilize mass spectrometry for detection, such as quantitative proteomics or metabolic flux analysis, stable isotope labeling is employed. This can be achieved by incorporating amino acids containing heavy isotopes (e.g., ¹³C, ¹⁵N) during the solid-phase peptide synthesis of the analogue. For example, Fmoc-L-Tyr(3,5-I2)-OH, where the tyrosine is already diiodinated, can be synthesized with a ¹³C- or ¹⁵N-labeled backbone for use in these studies. iris-biotech.de Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is another related technique, although it is more applicable to protein expression than chemical synthesis of peptides. google.com
The choice of isotope and labeling methodology depends on the intended research application, with considerations for the required level of sensitivity, the type of detection instrumentation available, and the desired in vitro and in vivo stability of the labeled analogue.
The following table outlines common isotope labeling methodologies for Msh analogues:
| Isotope | Labeling Method | Precursor | Key Features |
| ¹²⁵I / ¹³¹I | Direct Electrophilic Radioiodination | Tyr-containing peptide | High specific activity, suitable for in vitro assays. nih.gov |
| ¹²⁵I / ¹³¹I | Prosthetic Group Conjugation | Peptide with free amine | Milder labeling conditions. nih.gov |
| ³H | Catalytic Dehalogenation | Diiodo-Tyr containing peptide | High specific activity, stable label. nih.gov |
| ¹³C / ¹⁵N | Incorporation during Synthesis | Labeled amino acid precursors | Used for mass spectrometry-based quantification. |
Melanocortin Receptor Binding Affinities and Pharmacological Profiling of Msh, 2 3,5 Diiodo Tyr Alpha
In Vitro Receptor Binding Assays Utilizing Radioligands
The binding characteristics of Msh, 2-(3,5-diiodo-tyr)alpha- to melanocortin receptors are primarily determined through competitive radioligand binding assays. These in vitro experiments are fundamental in pharmacology for quantifying the affinity of a ligand for its receptor. The general principle involves incubating a source of the target receptor, such as cell membranes from cell lines engineered to express a specific MCR subtype, with a radiolabeled ligand that is known to bind to the receptor with high affinity.
In these assays, increasing concentrations of the unlabeled test compound, in this case, Msh, 2-(3,5-diiodo-tyr)alpha-, are added to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is then measured, typically after separating the bound from the unbound radioligand. A decrease in bound radioactivity with increasing concentrations of the test compound indicates that the compound is binding to the receptor and displacing the radioligand. The data generated from these experiments are then used to determine the binding affinity of the test compound.
Quantitative Determination of Binding Affinity (e.g., IC50, Ki Values) Across MCR Subtypes
The data from competitive binding assays are used to calculate key quantitative parameters that describe the binding affinity of Msh, 2-(3,5-diiodo-tyr)alpha- for the different melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R).
The IC50 (half-maximal inhibitory concentration) is a primary measure derived from these assays. It represents the concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand. A lower IC50 value indicates a higher binding affinity of the compound for the receptor.
The Ki (inhibition constant) is another crucial parameter that provides a more absolute measure of binding affinity. It is calculated from the IC50 value and takes into account the concentration and affinity of the radioligand used in the assay. The Ki represents the equilibrium dissociation constant of the inhibitor-receptor complex. Similar to the IC50, a lower Ki value signifies a stronger interaction between the ligand and the receptor.
| Compound | MCR Subtype | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|---|
| Msh, 2-(3,5-diiodo-tyr)alpha- | hMC1R | Data Not Available | Data Not Available | |
| Msh, 2-(3,5-diiodo-tyr)alpha- | hMC3R | Data Not Available | Data Not Available | |
| Msh, 2-(3,5-diiodo-tyr)alpha- | hMC4R | Data Not Available | Data Not Available | |
| Msh, 2-(3,5-diiodo-tyr)alpha- | hMC5R | Data Not Available | Data Not Available |
Receptor Selectivity and Specificity Profiling
Receptor selectivity refers to a ligand's ability to bind preferentially to one receptor subtype over others. This is a critical aspect of drug design as it can determine the therapeutic effects and potential side effects of a compound. The selectivity of Msh, 2-(3,5-diiodo-tyr)alpha- is determined by comparing its binding affinities (Ki values) across the different MCR subtypes.
A compound is considered selective for a particular receptor subtype if its Ki value for that receptor is significantly lower (typically by a factor of 10 or more) than its Ki values for other subtypes. The native α-MSH, for instance, binds with high affinity to MC1R but also interacts with other MCRs. nih.gov Analogues are often designed to enhance selectivity for a specific MCR to target particular physiological responses. For example, some synthetic analogues have been developed to be selective for the MC3R or MC4R. nih.govnih.gov The diiodotyrosine modification in Msh, 2-(3,5-diiodo-tyr)alpha- is expected to influence its selectivity profile, although specific data is not available in the provided search results.
Influence of Diiodotyrosine Modification on Ligand-Receptor Interaction Dynamics
The substitution of the tyrosine residue at position 2 of the α-MSH peptide with 3,5-diiodotyrosine is a significant structural modification that can profoundly impact how the ligand interacts with the melanocortin receptors. The introduction of two bulky iodine atoms onto the tyrosine ring alters the electronic and steric properties of this part of the molecule.
This modification can influence several aspects of the ligand-receptor interaction:
Conformational Changes: The diiodotyrosine may induce a more rigid or a different preferred conformation of the peptide backbone, which could either enhance or hinder its ability to fit into the binding pocket of the MCRs.
Hydrophobic Interactions: The iodine atoms increase the hydrophobicity of the tyrosine side chain, which could lead to stronger hydrophobic interactions with nonpolar amino acid residues within the receptor's binding site.
Altered Hydrogen Bonding: The presence of the iodine atoms may sterically hinder or alter the hydrogen bonding capacity of the phenolic hydroxyl group of the tyrosine, which is known to be important for the binding of α-MSH to its receptors.
Comparative Analysis of Agonist/Antagonist Properties (In Vitro)
Beyond simply binding to a receptor, a ligand can either activate it (agonist) or block its activation by endogenous ligands (antagonist). The agonist or antagonist properties of Msh, 2-(3,5-diiodo-tyr)alpha- are determined using in vitro functional assays.
These assays typically measure the downstream signaling events that occur upon receptor activation. For G-protein coupled receptors like the MCRs, a common method is to measure the production of the second messenger cyclic AMP (cAMP).
Agonist Activity: If Msh, 2-(3,5-diiodo-tyr)alpha- binds to an MCR and stimulates an increase in cAMP levels, it is classified as an agonist. The potency of the agonist is quantified by its EC50 value (the concentration that produces 50% of the maximal response).
Antagonist Activity: If the compound binds to the receptor but does not elicit a response and, instead, blocks the cAMP production induced by a known agonist (like α-MSH), it is classified as an antagonist. The potency of an antagonist is often expressed as its pA2 value.
The diiodotyrosine modification could potentially switch the pharmacological profile of the peptide from an agonist to an antagonist, or it could modulate its potency as an agonist. The specific outcome would be dependent on the MCR subtype being investigated, as a compound can be an agonist at one receptor subtype and an antagonist at another.
Structure Activity Relationships Sar and Conformational Dynamics of Diiodotyrosine Modified α Msh Peptides
Identification of Key Pharmacophoric Motifs and their Role in MCR Activation
The biological activity of α-MSH and its analogues is predominantly governed by a core pharmacophoric motif. Extensive research has unequivocally identified the central tetrapeptide sequence, His-Phe-Arg-Trp, as critical for melanocortin receptor recognition and activation. nih.govfrontiersin.orgnih.govnih.gov This sequence is highly conserved among the endogenous melanocortin agonists, including α-, β-, and γ-MSH, as well as adrenocorticotropic hormone (ACTH). frontiersin.orgnih.gov Truncation studies have demonstrated that the minimal sequence required for activity is Ac-His-Phe-Arg-Trp-NH2. nih.gov
The roles of the individual residues within this motif are well-established:
Histidine (His): The imidazole (B134444) side chain is crucial for signal transduction.
Phenylalanine (Phe): The aromatic ring engages in vital hydrophobic interactions within the receptor binding pocket.
Arginine (Arg): The positively charged guanidinium (B1211019) group forms a key salt bridge with acidic residues in the receptor, essential for binding and activation.
Tryptophan (Trp): The large indole (B1671886) side chain also participates in critical hydrophobic and/or hydrogen bonding interactions.
Polymorphisms or substitutions within this core sequence have been shown to dramatically decrease agonist potency and/or efficacy at the various MCR subtypes, underscoring its functional importance. nih.gov While the His-Phe-Arg-Trp sequence constitutes the primary pharmacophore, residues outside this core, such as the tyrosine at position 2, play a crucial role in modulating receptor affinity and selectivity. The introduction of 3,5-diiodotyrosine at this position directly influences the steric and electronic properties of the N-terminal region of the peptide, which can fine-tune the orientation of the core pharmacophore within the receptor's binding pocket, thereby altering the activation profile across the MCR family.
Studies on related tetrapeptides have shown that substitutions on the aromatic ring of the phenylalanine residue can convert a ligand from an agonist to a partial agonist or antagonist at specific MCR subtypes. nih.gov For example, the analogue Ac-His-DPhe(p-I)-Arg-Trp-NH2, featuring a para-iodo substitution, displays mixed antagonist/partial agonist activity at the mouse MC3R while remaining a full agonist at the MC4R. nih.gov This highlights that halogenation of aromatic residues is a powerful tool for dissecting the molecular mechanisms of MCR activation and achieving receptor subtype selectivity.
Table 1: Pharmacological Activity of Modified Melanocortin Tetrapeptides
| Compound | Modification | Activity at mMC1R (EC50, nM) | Activity at mMC3R | Activity at mMC4R | Activity at mMC5R (EC50, nM) |
| MDW1-44 | Arg to Leu | 90 | Partial Agonist (25% efficacy) | Partial Agonist (85% efficacy, EC50 = 3800 nM) | 2000 |
| MDW1-15 | Trp to Leu | 1600 | Partial Agonist (20% efficacy) | No Agonist Activity | Partial Agonist (40% efficacy) |
| MDW1-19 | Trp to Arg | 900 | No Agonist Activity | No Agonist Activity | Partial Agonist (20% efficacy) |
Data adapted from a study on tetrapeptide polymorphisms to illustrate the importance of the core His-Phe-Arg-Trp sequence nih.gov.
Impact of Diiodotyrosine at Position 2 on Peptide Conformation and Flexibility
The substitution of tyrosine with 3,5-diiodotyrosine introduces significant steric bulk and alters the electronic character of the side chain at position 2. The two iodine atoms increase the van der Waals radius and the hydrophobicity of the phenolic ring. These changes are expected to impose considerable conformational constraints on the peptide backbone in the N-terminal region.
Structural modifications in α-MSH analogues are known to have profound effects on their biological activities, suggesting that different receptor subtypes may have distinct conformational requirements for binding and activation. nih.gov The increased bulk of the diiodotyrosine side chain can restrict the rotational freedom (chi angles) of the side chain itself and may also limit the flexibility of the adjacent peptide backbone (phi and psi angles). This restriction can lead to several outcomes:
Stabilization of a Bioactive Conformation: The peptide may be pre-organized into a conformation that is favorable for binding to a specific MCR subtype, potentially increasing potency.
Destabilization of Unfavorable Conformations: By sterically hindering certain conformations, the modification can reduce the entropic penalty of binding, as the peptide does not need to "freeze" into a specific shape upon receptor interaction.
Conformational Analysis using Spectroscopic Techniques (e.g., CD, NMR)
To experimentally probe the conformational changes induced by diiodotyrosine substitution, spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are indispensable.
Circular Dichroism (CD) Spectroscopy: CD is a rapid and sensitive method for examining the secondary structure of peptides in solution. nih.gov In aqueous buffer, many short linear peptides like α-MSH fragments exhibit a CD spectrum characteristic of a random coil, typically featuring a strong negative band near 195-200 nm. semanticscholar.org The introduction of a conformationally constraining element, such as the bulky diiodotyrosine, could induce a more ordered structure, like a β-turn or a nascent helix. Such changes would be readily observable in the CD spectrum:
A β-turn conformation often shows a weak positive band near 215 nm and a negative band near 195 nm.
An α-helical conformation is characterized by two negative bands around 222 nm and 208 nm, and a strong positive band near 192 nm.
By comparing the CD spectrum of the diiodotyrosine-modified peptide with that of the native sequence, researchers can gain immediate insight into the structural impact of the modification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides atomic-resolution structural information. uzh.chspringernature.com A typical NMR analysis of a diiodotyrosine-modified peptide would involve:
Resonance Assignment: Using a combination of 2D NMR experiments (COSY, TOCSY, NOESY), all proton signals are assigned to specific amino acids in the peptide sequence.
Structural Restraints: Nuclear Overhauser Effect (NOE) cross-peaks in a NOESY spectrum provide information about protons that are close in space (< 5 Å), which is used to calculate distance restraints. Scalar coupling constants (³J) can provide information about dihedral angles.
Structure Calculation: The collected restraints are used as input for molecular dynamics and simulated annealing protocols to generate a family of 3D structures consistent with the experimental data.
The pattern of NOEs, chemical shift deviations, and temperature coefficients of amide protons would reveal whether the diiodotyrosine substitution induces a stable, folded structure, such as a β-turn involving the N-terminal residues, thereby influencing the presentation of the pharmacophore to the receptor.
Molecular Modeling and Computational Approaches to Ligand-Receptor Docking and Dynamics
Computational methods are essential for visualizing and understanding the interactions between α-MSH analogues and melanocortin receptors at a molecular level.
Ligand-Receptor Docking: Using homology models or crystal structures of MCRs, docking algorithms can predict the preferred binding pose of the diiodotyrosine-modified peptide within the receptor's binding site. This process helps to identify key interactions, such as:
Hydrogen bonds between the peptide and receptor residues.
Hydrophobic interactions involving the aromatic side chains, including the diiodotyrosine. The bulky iodine atoms may occupy specific sub-pockets, potentially enhancing affinity or conferring selectivity.
The critical salt bridge between the Arg residue of the peptide and acidic residues (e.g., Asp) in the receptor.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex over time (nanoseconds to microseconds). researchgate.net These simulations provide insights into the dynamic nature of the interaction, revealing how the peptide and receptor adapt to each other. MD can help to:
Validate the stability of the docked pose.
Identify conformational changes in the receptor upon ligand binding.
Calculate the binding free energy, providing a theoretical estimate of the ligand's affinity.
Analyze the role of water molecules in mediating the interaction.
Modeling experiments on other MSH analogues have successfully correlated computationally stabilized structures, such as β-turns, with high experimental potency, validating the predictive power of these approaches. nih.govacs.org For the 2-(3,5-diiodo-tyr) analogue, these simulations could elucidate how the iodinated ring orients itself within the binding pocket and whether it forms specific halogen bonds or favorable hydrophobic contacts that contribute to its pharmacological profile.
Rational Design Principles for Novel Melanocortin Analogues
The development of novel melanocortin analogues with improved potency and selectivity is guided by several rational design principles, many of which are exemplified by the creation of diiodotyrosine-modified peptides.
Pharmacophore-Based Design: The His-Phe-Arg-Trp sequence is maintained as the core activating motif, while modifications are made to peripheral residues to modulate activity.
Conformational Constraint: Introducing steric bulk (as with diiodotyrosine) or cyclization is a powerful strategy to reduce flexibility. nih.gov This pre-organizes the ligand into a bioactive conformation, which can lead to enhanced potency and selectivity, as demonstrated by super-potent cyclic analogues like MT-II (Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2). nih.govnih.gov
Structure-Based Design: As high-resolution structures of MCRs become available, computational docking and MD simulations can be used to design ligands that have complementary shapes and chemical properties to the receptor's binding site. This allows for the targeted design of specific interactions that can enhance affinity and selectivity.
Systematic SAR Studies: The synthesis and pharmacological evaluation of a series of related analogues, such as those with different substitutions at position 2, allows for the systematic probing of the structure-activity relationship. This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds.
The use of diiodotyrosine at position 2 is a clear example of applying these principles. It leverages the core pharmacophore while introducing a significant structural modification to probe conformational requirements and potentially exploit unique interactions within the receptor, paving the way for the design of next-generation melanocortin therapeutics. nih.gov
Cellular and Molecular Mechanisms of Action
G-Protein Coupled Receptor (GPCR) Signaling Transduction
The primary targets for α-MSH and its analogs are the melanocortin receptors (MC-R), a subfamily of G-protein coupled receptors (GPCRs). nih.gov There are five distinct subtypes of these receptors, termed MC1R through MC5R, which exhibit different tissue distributions and binding affinities for melanocortin peptides. nih.gov The binding of α-MSH to these receptors, particularly the MC1R on melanocytes, is a critical step in initiating the signaling cascade responsible for melanogenesis. biomolther.orgmdpi.com
GPCRs are characterized by their seven transmembrane domains. oncohemakey.com Upon ligand binding, the receptor undergoes a conformational change that allows it to activate an associated heterotrimeric G-protein. nih.govfrontiersin.org This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the G-protein's alpha (α) subunit. frontiersin.org Subsequently, the Gα subunit dissociates from the βγ subunit complex, and both components can then interact with and modulate the activity of downstream effector proteins. nih.gov For the MC1R, the primary G-protein involved is Gs (stimulatory), which activates adenylyl cyclase. frontiersin.orguniprot.org Research has also shown that α-MSH can activate the MC5 receptor on lymphocytes, indicating its role extends beyond pigmentation. nih.gov
Table 1: G-Protein Coupled Receptor Interaction
| Receptor Subtype | Primary G-Protein Coupled | Known Ligand |
|---|---|---|
| MC1R | Gs | α-MSH |
This table summarizes the interaction of the parent compound α-MSH with relevant GPCRs.
Adenylate Cyclase (AC)/Cyclic AMP (cAMP)/Protein Kinase A (PKA) Pathway Activation
The canonical signaling pathway activated by α-MSH binding to MC1R is the adenylyl cyclase (AC) pathway. mdpi.comcusabio.com The activated Gsα subunit directly stimulates AC, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). cusabio.comnih.govnih.gov This leads to a rapid increase in intracellular cAMP levels. frontiersin.org
The primary intracellular effector of cAMP is Protein Kinase A (PKA). nih.govmdpi.com The PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. frontiersin.org In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. frontiersin.org The binding of cAMP to the regulatory subunits induces a conformational change that causes the release of the active catalytic subunits. nih.govmdpi.com These freed PKA catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby altering their activity and propagating the signal. frontiersin.orgcusabio.com This phosphorylation cascade is a central mechanism through which α-MSH exerts its effects. mdpi.com
Non-cAMP Mediated Signaling Cascades (e.g., MAPK/ERK, JAK/STAT Pathways)
Beyond the classical cAMP/PKA pathway, α-MSH has been shown to activate other signaling cascades. Evidence indicates that α-MSH binding to the MC5 receptor on B-lymphocytes can stimulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov This involves the activation of JAK2 and the subsequent tyrosine phosphorylation of STAT1. nih.gov Activated STAT proteins form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes. nih.gov This finding reveals a novel protein tyrosine kinase pathway in α-MSH action, suggesting a broader role in immune modulation. nih.gov
The activation of the JAK-STAT pathway is also known to be upstream of other signaling molecules, including the mitogen-activated protein kinase (MAPK) pathway. nih.gov While the direct activation of the MAPK/ERK pathway by the specific di-iodinated MSH analog requires further investigation, the potential for crosstalk between the JAK/STAT and MAPK pathways exists. The contribution of these non-cAMP mediated pathways can vary depending on the cell type and the specific melanocortin receptor subtype expressed. nih.gov
Regulation of Gene Expression (e.g., MITF, TYR, TRP1, TRP2)
A crucial downstream event of the α-MSH-induced cAMP/PKA pathway is the regulation of gene expression essential for melanin (B1238610) synthesis. mdpi.comnih.gov Activated PKA phosphorylates the cAMP response element-binding protein (CREB), which then binds to cAMP response elements (CREs) in the promoter regions of target genes. nih.gov A key target of activated CREB is the Microphthalmia-associated transcription factor (MITF) gene. mdpi.comnih.gov
MITF is considered the master regulator of melanocyte development, survival, and function. d-nb.infonih.gov Upon increased expression, MITF binds to a conserved M-box sequence within the promoters of several melanogenic genes, thereby upregulating their transcription. d-nb.inforesearchgate.net These critical target genes include:
Tyrosinase (TYR): The rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of tyrosine to L-DOPA. d-nb.info
Tyrosinase-related protein 1 (TRP1): Involved in the oxidation of DHICA (5,6-dihydroxyindole-2-carboxylic acid) during eumelanin (B1172464) synthesis. d-nb.infonih.gov
Tyrosinase-related protein 2 (TRP2), also known as dopachrome (B613829) tautomerase (DCT): Catalyzes the tautomerization of dopachrome to DHICA. biomolther.orgd-nb.info
The coordinated upregulation of these enzymes by α-MSH via the PKA-CREB-MITF axis is fundamental to increasing melanin production. biomolther.orgplos.orgthieme-connect.de
Table 2: Key Genes Regulated by α-MSH Signaling
| Gene | Encoded Protein | Function in Melanogenesis | Upstream Regulator |
|---|---|---|---|
| MITF | Microphthalmia-associated transcription factor | Master transcriptional regulator of melanocyte genes | CREB |
| TYR | Tyrosinase | Rate-limiting enzyme, converts tyrosine to L-DOPA | MITF |
| TRP1 | Tyrosinase-related protein 1 | Oxidizes DHICA in eumelanin synthesis | MITF |
This table summarizes the key genes and proteins involved in melanogenesis that are regulated by the parent compound α-MSH.
Effects on Cellular Phenotypes in Research Models (e.g., Melanocyte Morphology, Proliferation, Differentiation)
The activation of the signaling pathways and the subsequent changes in gene expression by α-MSH analogs translate into observable changes in cellular phenotypes, particularly in melanocytes.
Differentiation: α-MSH is a potent inducer of melanocyte differentiation, a process characterized by the maturation of melanosomes and the initiation of melanin synthesis. biorxiv.org The activation of the MITF-driven genetic program is central to this differentiation process. biorxiv.org Studies have shown that a failure to activate certain signaling pathways, like Jak-STAT in some models, can impair differentiation without necessarily halting proliferation. nih.gov
Proliferation: In addition to differentiation, α-MSH can stimulate the proliferation of melanocytes. nih.gov This effect is highlighted by the observation that α-MSH binding to the MC5 receptor on lymphocytes leads to enhanced cellular proliferation. nih.gov However, the proliferative response can be modulated by other factors; for instance, high concentrations of the melanin precursor tyrosine have been shown to reduce the proliferative effect of α-MSH in human melanocytes. nih.gov
Morphology: Treatment with α-MSH can significantly alter melanocyte morphology. In culture, it often induces a more dendritic or branched appearance, which is thought to facilitate the transfer of melanosomes to surrounding keratinocytes. nih.gov Interestingly, the availability of tyrosine can influence this morphological change. nih.gov At low tyrosine levels, α-MSH promotes a dendritic shape, whereas, in the presence of high tyrosine, melanocytes tend to have larger, more pigmented cell bodies with less pronounced dendricity. nih.gov
Table 3: Cellular Phenotypes Affected by α-MSH in Research Models
| Cellular Phenotype | Observed Effect | Key Mediating Pathway(s) |
|---|---|---|
| Differentiation | Induction of melanogenesis and melanosome maturation | cAMP/PKA/MITF |
| Proliferation | Stimulation of cell division | Jak/STAT, cAMP/PKA |
| Morphology | Increased dendricity | cAMP/PKA |
This table outlines the effects of the parent compound α-MSH on various cellular characteristics observed in laboratory settings.
Table 4: List of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| MSH, 2-(3,5-diiodo-tyr)alpha- | Di-iodo-α-MSH |
| alpha-Melanocyte-stimulating hormone | α-MSH |
| Tyrosine | Tyr |
| Tyrosinase-related protein 1 | TRP1, TYRP1 |
| Tyrosinase-related protein 2 | TRP2, DCT, Dopachrome tautomerase |
| Microphthalmia-associated transcription factor | MITF |
| Cyclic adenosine (B11128) monophosphate | cAMP |
| Protein Kinase A | PKA |
| Janus kinase | JAK |
| Signal transducer and activator of transcription | STAT |
| Mitogen-activated protein kinase | MAPK |
| Extracellular signal-regulated kinase | ERK |
| cAMP response element-binding protein | CREB |
| Guanosine Diphosphate | GDP |
| Guanosine Triphosphate | GTP |
| Adenosine triphosphate | ATP |
| 5,6-dihydroxyindole-2-carboxylic acid | DHICA |
Investigational Biological Activities in Preclinical Research Models
Modulation of Pigmentation Processes in Cell Culture and In Vivo (Non-Human) Models
The role of α-MSH in stimulating melanogenesis is well-established. It is a key regulator of skin and hair pigmentation, primarily through its interaction with the melanocortin 1 receptor (MC1R) on melanocytes. wikipedia.org Activation of MC1R by α-MSH initiates a signaling cascade that leads to the synthesis of eumelanin (B1172464), the pigment responsible for brown and black coloration. In preclinical studies, various α-MSH analogs have been evaluated for their pigmentary effects.
However, there is no specific research available that details the effects of Msh, 2-(3,5-diiodo-tyr)alpha- on pigmentation processes. It is unknown whether the addition of two iodine atoms to the tyrosine residue enhances, diminishes, or alters the peptide's ability to bind to and activate MC1R and subsequently stimulate melanin (B1238610) production in cell culture or non-human in vivo models.
Table 1: Effects of α-MSH on Pigmentation in Preclinical Models
| Model System | Compound | Observed Effect |
|---|---|---|
| Human Melanocytes in Culture | α-MSH | Stimulation of eumelanin synthesis |
| B16F10 Melanoma Cells | α-MSH | Increased melanin content and tyrosinase activity |
| Various non-human models | Synthetic α-MSH analogs (e.g., Afamelanotide) | Induction of skin darkening (tanning) |
Anti-inflammatory and Immunomodulatory Properties (Mechanistic Studies)
Alpha-MSH possesses potent anti-inflammatory and immunomodulatory properties, which have been demonstrated in a wide range of preclinical animal models of inflammation. nih.gov The anti-inflammatory effects are mediated through various mechanisms, including the inhibition of pro-inflammatory cytokine production, modulation of immune cell migration, and suppression of the NF-κB signaling pathway. nih.gov These actions are typically initiated by the binding of α-MSH to melanocortin receptors on immune cells such as macrophages and lymphocytes. nih.gov
Despite the extensive research on the anti-inflammatory actions of α-MSH and its C-terminal tripeptide KPV, there are no available studies that have specifically investigated the anti-inflammatory or immunomodulatory properties of Msh, 2-(3,5-diiodo-tyr)alpha-. The impact of di-iodination on its ability to modulate inflammatory responses remains uncharacterized.
Antimicrobial Efficacy and Mechanisms of Action (In Vitro and Non-Human In Vivo)
Preclinical research has identified antimicrobial activities of α-MSH and its synthetic analogs against a spectrum of pathogens, including the bacterium Staphylococcus aureus and the yeast Candida albicans. The proposed mechanisms of action include the disruption of microbial cell membranes and the induction of intracellular cyclic AMP (cAMP) in the microbes.
There is a lack of data on the antimicrobial efficacy and mechanisms of action of Msh, 2-(3,5-diiodo-tyr)alpha-. It has not been determined whether this specific modification affects the peptide's ability to inhibit the growth of bacteria or fungi in either in vitro or non-human in vivo settings.
Table 2: Antimicrobial Activity of α-MSH in Preclinical Studies
| Pathogen | Model | Observed Effect of α-MSH |
|---|---|---|
| Staphylococcus aureus | In Vitro | Inhibition of colony formation |
| Candida albicans | In Vitro | Reduction in viability and germ tube formation |
Regulatory Roles in Energy Homeostasis and Metabolism in Animal Models
Within the central nervous system, α-MSH acts as a neuropeptide that plays a crucial role in the regulation of energy homeostasis. wikipedia.org It is an agonist of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors in the hypothalamus, and its signaling typically leads to a reduction in food intake and an increase in energy expenditure.
The specific role of Msh, 2-(3,5-diiodo-tyr)alpha- in energy balance and metabolism has not been evaluated in any preclinical animal models. A study involving the catalytic dehalogenation of Msh, 2-(3,5-diiodo-tyr)alpha- to produce tritiated α-MSH noted that the resulting radiolabeled peptide stimulated lipolysis in rabbit adipocytes at a level comparable to unmodified α-MSH. nih.gov While this suggests that the core peptide structure remains functional after modification, it is not direct evidence of the metabolic effects of the di-iodinated compound itself.
Receptor-Mediated Targeting in Preclinical Disease Models (e.g., Melanoma Imaging and Experimental Therapy in Animal Models)
The overexpression of the melanocortin 1 receptor (MC1R) on the surface of most malignant melanoma cells makes it an attractive target for diagnostic imaging and targeted therapy. nih.gov Numerous preclinical studies have utilized radiolabeled analogs of α-MSH to target melanoma tumors in animal models. nih.gov These analogs, often stabilized against degradation, are chelated with radionuclides for imaging via PET or SPECT, or for delivering therapeutic radiation.
Msh, 2-(3,5-diiodo-tyr)alpha- has been used as a precursor for synthesizing tritiated α-MSH for research purposes. nih.gov However, there is no evidence in the reviewed literature of its direct use as a targeting agent for melanoma imaging or therapy in preclinical models. The focus of such studies is typically on analogs labeled with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) or other metallic radionuclides, rather than the stable di-iodinated form.
Table 3: Application of Radiolabeled α-MSH Analogs in Preclinical Melanoma Models
| Radionuclide | α-MSH Analog | Application | Animal Model |
|---|---|---|---|
| 99mTc / 188Re | Linear α-MSH analogs | Melanoma Imaging | Mouse |
| 111In | DOTA-conjugated α-MSH analogs | Melanoma Imaging | Mouse |
| 177Lu | DOTA-conjugated α-MSH analogs | Melanoma Therapy | Mouse |
| 212Pb / 212Bi | DOTA-conjugated α-MSH analogs | Melanoma Therapy | Mouse |
Future Directions and Emerging Research Avenues
Elucidating the Distinct Contributions of Diiodotyrosine to MSH Analog Bioactivity and Selectivity
The introduction of iodine atoms into the tyrosine residue of α-MSH significantly alters its physicochemical properties, including size, hydrophobicity, and electronic distribution. A primary future objective is to systematically dissect how these changes translate into specific effects on biological activity and receptor selectivity. Early research demonstrated that the analogue [2-3',5'-diiodotyrosine]-alpha-MSH acted as a full agonist but exhibited lower potency compared to the parent α-MSH in both frog skin melanophore and mouse melanoma adenylate cyclase assays nih.gov.
Future investigations must move beyond simple potency measurements to understand the structural basis for these observations. Key research questions include:
Conformational Impact: How does the bulky, hydrophobic diiodo-tyrosine residue influence the peptide's solution conformation and its bound state at various melanocortin receptors (MCRs)? High-resolution structural biology techniques, such as cryo-electron microscopy (Cryo-EM) and advanced nuclear magnetic resonance (NMR) spectroscopy, will be instrumental.
Receptor Subtype Selectivity: Does the diiodotyrosine modification alter the binding affinity profile across the five MCR subtypes (MC1R to MC5R)? Understanding these differences is crucial, as selectivity is key to developing targeted therapeutics for conditions ranging from skin pigmentation disorders to metabolic diseases wikipedia.org. For instance, enhancing selectivity for the melanocortin 4 receptor (MC4R) is a major goal in developing treatments for obesity novonordisk.com.
Signal Transduction Bias: Researchers need to explore whether this analog acts as a biased agonist, preferentially activating certain downstream signaling pathways (e.g., Gs/cAMP versus β-arrestin pathways) over others. This phenomenon, known as functional selectivity, could be exploited to design drugs with more specific effects and fewer side effects nih.gov.
By correlating specific structural features of the diiodotyrosine substitution with functional outcomes, researchers can establish clear structure-activity relationships (SAR) to guide the design of more potent and selective MSH analogs.
Development of Advanced Methodologies for High-Throughput Screening of MSH Analogues
To accelerate the discovery of next-generation MSH analogues, including those with halogenated tyrosines, the development and implementation of advanced high-throughput screening (HTS) platforms is essential. Traditional peptide synthesis and bioassays can be time-consuming and resource-intensive youtube.com. The future lies in miniaturized, automated, and more informative screening technologies.
Emerging HTS approaches applicable to MSH analogs include:
Cell-Based Reporter Assays: Engineering cell lines expressing specific MCR subtypes with reporter systems (e.g., luciferase or fluorescent proteins) linked to downstream signaling events (like cAMP production) allows for the rapid screening of large compound libraries in multi-well plate formats.
Label-Free Detection Technologies: Techniques such as affinity selection mass spectrometry (ASMS) can screen compound mixtures against a target receptor without requiring labels, offering a more physiologically relevant and efficient method for identifying binding hits embopress.org.
Microfluidic Platforms: "Lab-on-a-chip" technologies enable the screening of compounds under precisely controlled conditions using minute quantities of reagents, significantly reducing costs and increasing throughput.
These advanced screening methods will allow for the rapid evaluation of vast libraries of MSH analogs with diverse modifications, moving beyond diiodotyrosine to other halogenations and unnatural amino acids, thereby accelerating the identification of lead candidates.
| Methodology | Principle | Key Advantage | Primary Application |
|---|---|---|---|
| Cell-Based Reporter Assays | Measures downstream signaling (e.g., cAMP) via a reporter gene in engineered cells. | Provides functional data on compound activity (agonist/antagonist). | Primary screening for bioactivity. |
| Affinity Selection Mass Spectrometry (ASMS) | Uses mass spectrometry to identify compounds that bind to a target receptor from a mixture. embopress.org | Label-free, high-throughput, identifies direct binders. | Hit identification from compound libraries. |
| Microfluidics | Performs assays in miniaturized, automated fluidic channels. | Low sample consumption, precise control, high throughput. | Dose-response studies and mechanistic analysis. |
Exploration of Novel Receptor Interaction Modalities
The canonical model of MSH binding involves the core pharmacophore sequence "His-Phe-Arg-Trp" interacting with a binding pocket within the transmembrane helices of the melanocortin receptor nih.gov. The introduction of a diiodotyrosine residue at position 2 could fundamentally alter this interaction. Future research should focus on exploring these new modalities.
Key areas for exploration include:
Altered Binding Pocket Engagement: Detailed molecular modeling and structural studies are needed to determine if the diiodotyrosine side chain makes novel contacts within the receptor binding pocket not observed with the native tyrosine. For example, studies on the MC4R have mapped critical interactions between the ligand's core residues and specific residues in the receptor's transmembrane helices (TM3, TM6, TM7) nih.gov. It is crucial to investigate how the iodinated analog engages with these or other receptor domains.
Interaction with Extracellular Loops: The N-terminal region of MSH analogs can interact with the extracellular loops of the receptor, which may play a role in modulating affinity and signaling. The bulky nature of diiodotyrosine could enhance or disrupt these interactions, a possibility that warrants detailed investigation.
Allosteric Modulation: Researchers should investigate whether diiodotyrosine-containing analogs can act as allosteric modulators, binding to a site on the receptor distinct from the primary binding pocket to influence the binding or efficacy of the native ligand.
Understanding these novel interactions will not only clarify the mechanism of action of Msh, 2-(3,5-diiodo-tyr)alpha- but also open up new strategies for designing MCR-targeting drugs with unique pharmacological profiles.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic view of the cellular and systemic effects of Msh, 2-(3,5-diiodo-tyr)alpha-, future research must integrate multi-omics technologies thermofisher.com. This approach moves beyond single-endpoint assays to provide a comprehensive picture of the biological response to the compound nih.gov.
Key omics applications include:
Transcriptomics (RNA-Seq): By analyzing the complete set of RNA transcripts in target cells (e.g., melanocytes or neurons) following treatment with the analog, researchers can identify entire gene networks and pathways that are modulated. This can reveal novel mechanisms of action beyond the canonical pathways.
Proteomics: Mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins and their post-translational modifications, providing a direct view of the functional cellular response to the MSH analog rsc.orgeurekalert.org.
Metabolomics: This technology analyzes the global profile of small-molecule metabolites. In the context of MSH analogs targeting MC4R for obesity, metabolomics can reveal detailed changes in lipid and glucose metabolism, offering insights into the compound's therapeutic efficacy mdpi.com.
By combining data from genomics, transcriptomics, proteomics, and metabolomics, a systems-level understanding of the analog's effects can be constructed, facilitating the identification of novel biomarkers of efficacy and potential off-target effects thermofisher.com.
| Omics Technology | Analyte | Key Research Output |
|---|---|---|
| Transcriptomics | RNA | Gene expression profiles, pathway analysis. thermofisher.com |
| Proteomics | Proteins | Protein abundance, post-translational modifications. thermofisher.com |
| Metabolomics | Metabolites | Changes in metabolic pathways (e.g., lipid, glucose). thermofisher.com |
Computational and Artificial Intelligence-Driven Design of Next-Generation Analogues
The future of peptide drug design will heavily rely on computational and artificial intelligence (AI) tools to navigate the vast chemical space of possible modifications. These in silico methods can predict the properties of novel MSH analogs, reducing the time and cost associated with trial-and-error synthesis and testing researchgate.net.
Key computational approaches include:
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the diiodotyrosine analog and its interaction with the target receptor over time, providing insights into binding stability and conformational changes that are difficult to capture with static models.
Free Energy Calculations: Methods like alchemical free energy calculations can predict the binding affinity of novel analogs before they are synthesized, allowing researchers to prioritize the most promising candidates chemrxiv.org.
Machine Learning (ML) and AI: By training ML models on existing data sets of MSH analog structures and their corresponding bioactivities, it is possible to develop predictive models that can screen virtual libraries of novel compounds. These AI-driven platforms can identify non-obvious modifications that could lead to enhanced potency or selectivity rsc.org.
These computational pipelines will greatly accelerate the discovery and optimization of next-generation MSH analogs, allowing for the rational design of peptides with precisely tailored pharmacological profiles based on modifications like diiodotyrosine chemrxiv.org.
Q & A
Q. What are the optimal synthetic routes for preparing Msh, 2-(3,5-diiodo-tyr)alpha- under varying reaction conditions?
- Methodological Answer : The synthesis of halogenated tyrosine derivatives like Msh, 2-(3,5-diiodo-tyr)alpha- typically involves iodination of tyrosine precursors. A stepwise approach includes:
- Iodination : Reacting tyrosine with iodine monochloride (ICl) in acetic acid under controlled pH (4–6) to ensure regioselective diiodination at the 3,5 positions of the aromatic ring .
- Purification : Use column chromatography (e.g., silica gel with chloroform/methanol gradients) to isolate the product. Monitor purity via TLC or HPLC .
- Validation : Confirm structural integrity using H NMR (to verify iodine substitution) and mass spectrometry (for molecular weight confirmation) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Msh, 2-(3,5-diiodo-tyr)alpha-?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can identify iodine-induced deshielding effects on aromatic protons and carbons. I NMR (if accessible) provides direct iodine environment analysis .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., alpha-amino groups) and confirms iodination by shifts in C-I stretching vibrations (~500 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns (iodine has a distinct isotopic signature) .
Advanced Research Questions
Q. How can computational modeling predict the interaction dynamics of Msh, 2-(3,5-diiodo-tyr)alpha- with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities between the compound and target receptors (e.g., melanocortin receptors). Parameterize iodine atoms with polarizable force fields to account for halogen bonding .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of interactions. Analyze trajectories for hydrogen bonding, hydrophobic contacts, and iodine-mediated interactions .
- Free Energy Calculations : Apply MM-PBSA or alchemical methods to quantify binding free energy contributions from iodine substituents .
Q. What strategies resolve discrepancies in experimental data regarding the compound's receptor binding affinity?
- Methodological Answer :
- Controlled Replicates : Perform binding assays (e.g., SPR or radioligand displacement) in triplicate under standardized buffer conditions (pH 7.4, 25°C) to minimize variability .
- Data Normalization : Normalize results to a reference ligand (e.g., α-MSH) to account for batch-to-batch receptor preparation differences .
- Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA, t-tests) to identify outliers. Cross-validate with orthogonal techniques like fluorescence polarization .
Q. How does the steric and electronic impact of 3,5-diiodo substitution influence the compound's stability in aqueous vs. lipid environments?
- Methodological Answer :
- Stability Assays : Incubate the compound in PBS (aqueous) and DMPC liposomes (lipid-mimetic) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via LC-MS .
- Computational Analysis : Calculate logP values (via ChemAxon or Schrödinger) to predict partitioning behavior. Use DFT to model iodine’s electron-withdrawing effects on hydrolysis susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
